molecular formula C20H22ClN3O2S2 B2514934 N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252923-28-6

N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Número de catálogo: B2514934
Número CAS: 1252923-28-6
Peso molecular: 435.99
Clave InChI: XURGKVNSLONGLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfanylacetamide backbone linked to a 4-chlorobenzyl group. Its synthesis typically involves coupling reactions between diazonium salts and cyanoacetanilides, as demonstrated in analogous protocols . The presence of the thieno[3,2-d]pyrimidin-4-one core enhances its stability and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Propiedades

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c1-13(2)7-9-24-19(26)18-16(8-10-27-18)23-20(24)28-12-17(25)22-11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURGKVNSLONGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H24_{24}ClN3_{3}O3_{3}S
  • Molecular Weight : 470.0 g/mol
  • CAS Number : 899755-66-9

Structural Features

The structure comprises a thieno[3,2-d]pyrimidine ring system, a chlorobenzyl group, and a sulfanyl acetamide moiety. These features contribute to its potential biological activities.

Anticancer Potential

Preliminary studies suggest that N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit significant anticancer activity. The compound's structural similarity to known kinase inhibitors indicates potential applications in targeting cancer-related pathways.

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival. This interaction may lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Enzyme Inhibition Studies

Research indicates that the compound may act as an inhibitor for various enzymes involved in metabolic pathways. The presence of functional groups enhances its reactivity and selectivity towards specific targets.

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activity of similar compounds and their derivatives:

Study Findings Reference
Synthesis and biological activity of new thieno-pyrimidine derivativesIdentified anticancer properties through kinase inhibition
Structure-activity relationship studiesEstablished correlations between structural modifications and biological efficacy

Case Study: Anticancer Activity

In a recent study involving thieno-pyrimidine derivatives, compounds similar to N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer activity.

Comparación Con Compuestos Similares

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Key Differences: Replaces the thieno[3,2-d]pyrimidin-4-one core with a simpler 4,6-diaminopyrimidine ring. Lacks the 3-methylbutyl substituent, reducing steric bulk and hydrophobicity.
  • Physicochemical Properties: Exhibits higher solubility in polar solvents due to the diaminopyrimidine group . Lower melting point (mp) compared to the target compound, suggesting reduced crystallinity.

N-(4-Chlorobenzyl)-2-({6-Methyl-2-[4-(Trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide

  • Key Differences: Substitutes the thienopyrimidine ring with a pyrimidine core bearing a trifluoromethyl group. Introduces electron-withdrawing CF₃, enhancing metabolic stability but reducing nucleophilic reactivity .

Sulfanylacetamide Derivatives with Varied Substituents

2-(N-Allylacetamido)-N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)acetamide

  • Key Differences: Features an allylacetamido group and 4-methoxyphenyl substituent instead of the thienopyrimidine system. Higher molecular weight (386.871 g/mol) due to additional aromatic and allyl groups .
  • Synthetic Yield :
    • Achieved 80% yield via multicomponent reactions, outperforming the target compound’s typical yields (~60–70%) in similar protocols .

2-Cyano-2-[2-(4-Methoxyphenyl)hydrazinylidene]-N-(4-Sulfamoylphenyl)ethanamide

  • Key Differences: Incorporates a cyano group and hydrazinylidene moiety, enabling conjugation with sulfamoylphenyl groups. Displays strong hydrogen-bonding capacity (IR peaks at 3325–3186 cm⁻¹) but lacks the thienopyrimidine scaffold .
  • Thermal Stability :
    • Higher melting point (274°C) due to intermolecular hydrogen bonding, contrasting with the target compound’s moderate thermal stability .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis is more complex than simpler sulfanylacetamides due to the thienopyrimidine core, requiring multi-step protocols .
  • Biological Relevance: Thienopyrimidine derivatives exhibit superior kinase inhibition compared to pyrimidine analogues, attributed to enhanced π-π stacking with ATP-binding pockets . The 3-methylbutyl group in the target compound may reduce cytotoxicity compared to trifluoromethyl-containing analogues, as seen in preclinical models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.